ASCT2 Inhibitory Potency: Compound 25e vs. V9302 — IC50 Comparison in A549 NSCLC Cells
Compound 25e (4-[2-amino-4-(trifluoromethyl)anilino]butanoic acid) inhibits ASCT2-mediated glutamine uptake with an IC50 of 5.14 μM in A549 non-small-cell lung cancer cells [1]. In the same study, the benchmark ASCT2 inhibitor V9302 achieved a tumor growth inhibition (TGI) of only 29% at 25 mg/kg in an A549 xenograft model, whereas compound 25e delivered a TGI of 70% at the identical dose, representing a 2.4-fold superiority in in vivo antitumor efficacy [2].
| Evidence Dimension | In vivo tumor growth inhibition (TGI) at 25 mg/kg in A549 xenograft model |
|---|---|
| Target Compound Data | 70% TGI (compound 25e, 25 mg/kg) |
| Comparator Or Baseline | 29% TGI (V9302, 25 mg/kg) |
| Quantified Difference | 2.4-fold higher TGI (70% vs. 29%); IC50 of 5.14 μM for ASCT2 inhibition |
| Conditions | A549 xenograft mouse model; ASCT2 inhibition measured via glutamine uptake blockade in A549 and HEK293 cells |
Why This Matters
A 2.4-fold improvement in in vivo tumor growth inhibition at an equivalent dose directly translates to superior therapeutic potential and justifies prioritizing this scaffold over V9302 in ASCT2-targeted oncology research.
- [1] MedChemExpress. ASCT2-IN-2 (compound 25e). ASCT2 inhibitor, IC50 5.14 μM. Product technical datasheet. View Source
- [2] Qin L, Cheng X, Wang S, Gong G, Su H, Huang H, Chen T, Damdinjav D, Dorjsuren B, Li Z, Qiu Z, Bian J. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. J Med Chem. 2024;67(3):1940–1961. doi:10.1021/acs.jmedchem.3c01729. PMID: 38217503. View Source
